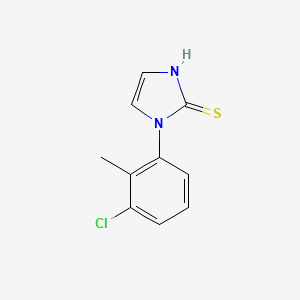

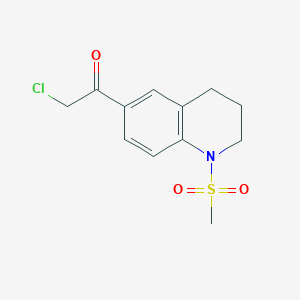

![molecular formula C15H13NO2S B3371934 1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine CAS No. 851814-11-4](/img/structure/B3371934.png)

1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine

Übersicht

Beschreibung

The compound “1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene” is a complex organic molecule. It likely contains a phenylsulfonyl group attached to an azirene ring, which is a three-membered ring containing two carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azirines (which are similar to azirenes) can be synthesized through several methods. These include the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene and its derivatives play a significant role in chemical reactions and synthesis. These compounds have been utilized in various cycloaddition reactions. For instance, 1-Cyclohexyl-6-(cyclohexylimino)-1,1a,6,6a-tetrahydro-1a-phenylindeno[1,2-b]azirine undergoes a disallowed valence tautomerism to an isoquinolinium imine, which can be trapped in a series of 1,3-dipolar cycloadditions (Lown & Matsumoto, 1970). Additionally, 1-Phenylseleno-2-(p-toluenesulfonyl)ethyne, a related compound, has been effective as a dienophile and dipolarophile in Diels−Alder reactions with various dienes, leading to the formation of sulfone- and selenide-functionalized cyclohexadienes (Back et al., 1999).

Dearomatizing Cyclizations

The phenylsulfonyl group has been found to promote the dearomatizing cyclization of tethered organolithiums onto aromatic rings. This process creates new rings with high diastereoselectivity, useful in synthesizing complex molecules like podophyllotoxin analogues (Clayden et al., 2003).

Nucleophilic Addition Reactions

Compounds such as 2-Nitro-1-(phenylsulfonyl)indole undergo nucleophilic addition reactions, leading to the creation of substituted nitroindoles. This process is crucial for synthesizing various organic molecules with potential pharmaceutical applications (Pelkey et al., 1999).

Metabolic Studies

Although slightly diverging from the core compound, derivatives like (4-Phenoxyphenylsulfonyl)methylthiirane have shown significant promise in the metabolic studies of compounds with applications in cancer and stroke models. These studies provide insights into the metabolic pathways and potential therapeutic applications of related sulfonyl compounds (Celenza et al., 2008).

Antimicrobial Applications

Novel pyrazolopyrimidine compounds containing the phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives have shown activities exceeding that of standard drugs, highlighting the potential pharmaceutical applications of sulfonyl compounds (Alsaedi et al., 2019).

Nonlinear Optics

Sulfone-substituted thiophene chromophores, related to the phenylsulfonyl group, have been developed for their application in nonlinear optics. These compounds offer high thermal stability and transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-6,6a-dihydro-1aH-indeno[1,2-b]azirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c17-19(18,12-7-2-1-3-8-12)16-14-10-11-6-4-5-9-13(11)15(14)16/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHIAVCXLMPOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)

![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)

![tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate](/img/structure/B3371890.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B3371912.png)

![2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371915.png)

![1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B3371932.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide](/img/structure/B3371933.png)

![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)